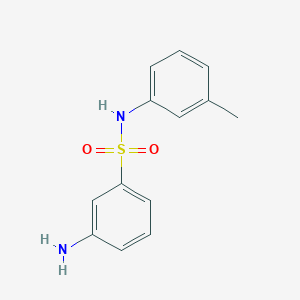

3-Amino-N-(3-methylphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-amino-N-(3-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-10-4-2-6-12(8-10)15-18(16,17)13-7-3-5-11(14)9-13/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYSJFOOKZZGCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588524 | |

| Record name | 3-Amino-N-(3-methylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953888-95-4 | |

| Record name | 3-Amino-N-(3-methylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-N-(3-methylphenyl)benzenesulfonamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Amino-N-(3-methylphenyl)benzenesulfonamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a key building block in medicinal chemistry. The narrative delves into the strategic rationale behind the chosen two-step synthetic route, which involves an initial sulfonamide bond formation followed by a catalytic reduction. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and critical safety considerations. The synthesis is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Introduction and Strategic Overview

This compound (Molecular Formula: C₁₃H₁₄N₂O₂S, Molecular Weight: 262.33 g/mol ) is a sulfonamide derivative of significant interest in contemporary drug discovery.[1] Its structural framework serves as a versatile scaffold for developing novel therapeutic agents. Scientific investigations have highlighted its potential in several key areas, including:

-

Oncology Research: Derivatives have demonstrated potent anti-proliferative activity against cancer cell lines, such as triple-negative breast cancer, while exhibiting selectivity over normal cells.[1]

-

Enzyme Inhibition: The molecule is a candidate for developing inhibitors of carbonic anhydrases, particularly the tumor-associated CA IX isoform, a well-established target in cancer therapy.[1][2]

-

Antibacterial Applications: Analogues have shown promising activity against bacterial strains like Staphylococcus aureus.[1]

The synthetic strategy detailed herein is designed for reliability and scalability, proceeding through a logical two-step sequence that is common in the synthesis of aromatic sulfonamides. The pathway begins with the coupling of commercially available precursors, 3-nitrobenzenesulfonyl chloride and m-toluidine, to form a stable nitro-intermediate. This is followed by a clean and high-yielding reduction of the nitro group to the desired primary amine.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of the target molecule reveals a clear and efficient path for its construction. The primary disconnection points are the sulfonamide bond and the amino functional group.

-

C-N Bond Disconnection (Amino Group): The primary aromatic amine can be reliably formed from the reduction of a nitro group. This disconnection points to N-(3-methylphenyl)-3-nitrobenzenesulfonamide (1) as the immediate precursor. This is a strategic choice as catalytic hydrogenation is a highly efficient and clean transformation.[3]

-

S-N Bond Disconnection (Sulfonamide): The sulfonamide linkage is classically formed via the reaction of a sulfonyl chloride with an amine. This leads to two readily available starting materials: 3-nitrobenzenesulfonyl chloride (2) and 3-methylaniline (m-toluidine) (3) .

This analysis establishes a robust and linear synthetic pathway, leveraging fundamental and well-documented organic reactions.

Synthetic Workflow Diagram

The forward synthesis, derived from the retrosynthetic analysis, is a two-step process.

Caption: Figure 1. Two-step synthesis of the target compound.

Detailed Synthetic Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. 3-Nitrobenzenesulfonyl chloride is corrosive and moisture-sensitive. m-Toluidine is toxic. Hydrogen gas is highly flammable.

Part 1: Synthesis of N-(3-methylphenyl)-3-nitrobenzenesulfonamide (Intermediate 1)

This step involves the nucleophilic substitution of chloride on the sulfonyl group by the amine. The use of a base is critical to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[1]

Experimental Protocol:

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add m-toluidine (1.0 eq.) and dichloromethane (DCM, approx. 10 volumes).

-

Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq.) dropwise.

-

Reactant Addition: In a separate flask, dissolve 3-nitrobenzenesulfonyl chloride (1.05 eq.) in a minimum amount of DCM. Add this solution dropwise to the stirring amine solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting m-toluidine spot is consumed.

-

Workup: Quench the reaction by slowly adding 1M HCl (aq) until the solution is acidic. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield N-(3-methylphenyl)-3-nitrobenzenesulfonamide as a solid.[4]

Part 2: Synthesis of this compound (Final Product)

This transformation is a classic catalytic hydrogenation. Palladium on carbon is an excellent catalyst for the reduction of aromatic nitro groups to amines with high efficiency and selectivity.[1]

Experimental Protocol:

-

Setup: To a heavy-walled reaction flask, add the intermediate N-(3-methylphenyl)-3-nitrobenzenesulfonamide (1.0 eq.) and methanol (approx. 20 volumes).

-

Catalyst Addition: Carefully add 10% Palladium on activated charcoal (Pd/C) catalyst (approx. 5-10 mol %).

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.

-

Reaction: Stir the mixture vigorously under the hydrogen atmosphere at room temperature (20–40 °C).[1]

-

Monitoring: The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Data Summary Table

The following table summarizes the key reaction parameters for the described synthesis.

| Parameter | Step 1: Sulfonamide Formation | Step 2: Nitro Group Reduction |

| Key Reactant | m-Toluidine | N-(3-methylphenyl)-3-nitrobenzenesulfonamide |

| Key Reagent | 3-Nitrobenzenesulfonyl chloride | H₂ gas, 10% Pd/C |

| Base/Catalyst | Triethylamine | 10% Palladium on Carbon |

| Solvent | Dichloromethane (DCM) | Methanol |

| Temperature | 0 °C to Room Temperature | Room Temperature (20-40 °C)[1] |

| Typical Time | 4-6 hours | 2-4 hours |

| Expected Yield | High | High (>90%) |

Conclusion

The synthetic pathway presented in this guide offers a reliable and efficient method for the preparation of this compound. By employing a two-step sequence of sulfonamide formation followed by catalytic hydrogenation, this protocol utilizes well-understood, high-yielding reactions that can be readily implemented in a standard laboratory setting. The resulting product is a valuable intermediate for further elaboration in drug discovery and medicinal chemistry programs, particularly those targeting cancer and infectious diseases. Adherence to the detailed protocols and safety precautions will ensure a successful and safe synthesis.

References

-

PrepChem. (2017). Synthesis of 3-nitrobenzenesulfonyl chloride. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzenesulfonamide, N-[3-[(3-aminopropyl)[(4-methylphenyl)sulfonyl]amino]propyl]-.... Retrieved from [Link]

- Google Patents. (1995). US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.

-

Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzenesulfonamide, 3-amino-N-[3-(aminosulfonyl)phenyl]-. Retrieved from [Link]

-

ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

-

Gowda, B. T., et al. (2010). N-(3-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

Googleapis. (2020). AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. Retrieved from [Link]

-

Chaithanya, M. S., et al. (2012). N-(3-Methylphenyl)-2-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

- Google Patents. (2020). WO2020131574A1 - Method of reducing aromatic nitro compounds.

-

MDPI. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrobenzenesulfonyl chloride. Retrieved from [Link]

-

Nirmala, K. N., et al. (2009). 4-Methyl-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of 3-aminoquinoline derivatives of benzenesulphonamides. Retrieved from [Link]

-

ResearchGate. (2005). (PDF) 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). Benzenesulfonamide, 3-nitro-. Retrieved from [Link]

-

Pearson. (2024). Show how m-toluidine can be converted to the following compounds.... Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 3. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]

- 4. N-(3-Methylphenyl)-2-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

The Physicochemical Landscape of 3-Amino-N-(3-methylphenyl)benzenesulfonamide: A Guide for Drug Development Professionals

An In-depth Technical Guide

Introduction

3-Amino-N-(3-methylphenyl)benzenesulfonamide (CAS: 953888-95-4) is a sulfonamide derivative of significant interest in contemporary medicinal chemistry and biochemical research.[1] With a molecular formula of C₁₃H₁₄N₂O₂S and a molecular weight of 262.33 g/mol , this compound serves as a critical building block for synthesizing more complex therapeutic agents and is actively investigated for its own biological activities.[1] Its structural framework is a key feature in the development of novel anticancer agents, particularly those targeting triple-negative breast cancer, and as a scaffold for potent enzyme inhibitors.[1] Specifically, derivatives have shown promise as inhibitors of carbonic anhydrase IX (CA IX), a well-established target in cancer therapy.[1]

The journey of a molecule from a promising "hit" to a viable clinical candidate is fundamentally governed by its physicochemical properties.[2][3] Characteristics such as lipophilicity, solubility, and ionization state dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[4][5] This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. As direct experimental data for this specific isomer is not extensively published, this document synthesizes information from structurally related compounds and outlines authoritative, field-proven experimental protocols for its complete characterization. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively evaluate and optimize this promising chemical scaffold.

Molecular Structure and Identification

The unique arrangement of functional groups in this compound defines its chemical behavior and potential for biological interactions. The structure consists of a central benzenesulfonamide core with a primary amine at the meta-position of the phenyl ring and the sulfonamide nitrogen linked to a 3-methylphenyl (m-tolyl) group.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Parameter | Value | Source |

|---|---|---|

| CAS Number | 953888-95-4 | [1][6] |

| Molecular Formula | C₁₃H₁₄N₂O₂S | [1] |

| Molecular Weight | 262.33 g/mol | [1] |

| InChIKey | ZGYSJFOOKZZGCV-UHFFFAOYSA-N |[1] |

Core Physicochemical Properties: Experimental Determination

Accurate experimental data is paramount for building predictive models and making informed decisions in drug development.[2][7] The following sections detail the significance of key physicochemical properties and the standard, self-validating protocols for their determination.

Lipophilicity (LogP/LogD)

Expertise & Causality: Lipophilicity is a critical measure of a compound's affinity for a non-polar environment versus an aqueous one.[2] It is a primary determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[3] The partition coefficient (LogP) measures this for the neutral species, while the distribution coefficient (LogD) accounts for all ionic species at a specific pH (typically 7.4 for physiological relevance). For this molecule, the basic amino group and weakly acidic sulfonamide proton mean its ionization state, and thus its LogD, will be highly pH-dependent.

Experimental Protocol: Shake-Flask Method (OECD 107)

-

Preparation: Prepare a mutually saturated solution of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).

-

Dissolution: Accurately weigh and dissolve a small amount of this compound in the aqueous phase to a known concentration, ensuring it is below its solubility limit.

-

Partitioning: Combine the aqueous solution and an equal volume of the n-octanol phase in a separatory funnel.

-

Equilibration: Agitate the funnel at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. Centrifuge the mixture to achieve complete phase separation.

-

Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

-

Validation: The protocol is validated by running a standard compound with a known LogD value in parallel. The sum of the mass recovered from both phases should be within 95-105% of the initial mass, ensuring no degradation or adsorption occurred.

Caption: Workflow for experimental LogD determination via the Shake-Flask method.

Aqueous Solubility

Expertise & Causality: Aqueous solubility is a prerequisite for a drug's absorption from the gastrointestinal tract and its systemic distribution.[4] Poor solubility can lead to low bioavailability for orally administered drugs and challenges in formulation development.[4] The solubility of this compound is expected to be pH-dependent due to its ionizable groups.

Experimental Protocol: Equilibrium Shake-Flask Method (OECD 105)

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Tightly seal the vials and agitate them in a constant temperature shaker bath (e.g., 37°C for physiological relevance) for at least 24-48 hours. This duration is critical to ensure a true thermodynamic equilibrium is reached between the solid and dissolved states.

-

Phase Separation: After equilibration, allow the samples to stand, or centrifuge them, to sediment the undissolved solid.

-

Sample Analysis: Carefully extract an aliquot from the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a suitable solvent.

-

Quantification: Determine the concentration of the dissolved compound in the diluted aliquot using a calibrated HPLC-UV method.

-

Validation: The presence of solid material at the end of the experiment validates that saturation was achieved. Visual inspection and comparison of results at 24 and 48 hours can confirm that equilibrium has been reached.

Ionization Constant (pKa)

Expertise & Causality: The pKa values define the pH at which 50% of a functional group is ionized. This molecule possesses two key ionizable centers: the basic aromatic amine (NH₂) and the weakly acidic sulfonamide proton (SO₂NH). The pKa dictates the charge of the molecule at physiological pH, which profoundly impacts its solubility, permeability, and ability to interact with its biological target.[2]

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Prepare a dilute, aqueous solution of the compound of known concentration (e.g., 1-10 mM). Co-solvents like methanol may be required if aqueous solubility is low, but results must be extrapolated back to 0% co-solvent.

-

Titration Setup: Use a calibrated pH meter with a precision electrode in a temperature-controlled vessel.

-

Acidic pKa (Sulfonamide): Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.

-

Basic pKa (Amine): Titrate a separate sample with a standardized strong acid (e.g., 0.1 M HCl), again recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the midpoint of the steepest part of the curve). Specialized software can be used to calculate the pKa from the titration curve for higher accuracy.

-

Validation: The system is calibrated with standard buffers before the experiment. The sharpness of the inflection point in the titration curve provides confidence in the accuracy of the measurement.

Predicted Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, a predictive analysis based on its functional groups provides a valuable reference for characterization and purity assessment.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | δ 6.5 - 7.8 ppm | Multiple complex multiplets corresponding to the two substituted benzene rings. |

| -NH₂ Protons | δ ~3.5 - 4.5 ppm (broad) | A broad singlet, position is solvent-dependent and may exchange with D₂O. | |

| -SO₂NH- Proton | δ ~9.0 - 10.5 ppm (broad) | A broad singlet, characteristic of a sulfonamide proton; position is solvent-dependent. | |

| -CH₃ Protons | δ ~2.3 ppm | A sharp singlet corresponding to the methyl group on the m-tolyl ring. | |

| ¹³C NMR | Aromatic Carbons | δ 110 - 150 ppm | Multiple signals for the 12 aromatic carbons. |

| -CH₃ Carbon | δ ~21 ppm | A single resonance for the tolyl methyl carbon. | |

| FT-IR | N-H Stretch (Amine) | 3300-3500 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of the primary amine. |

| N-H Stretch (Sulfonamide) | ~3250 cm⁻¹ | Stretching of the secondary sulfonamide N-H bond. | |

| S=O Stretch | 1350-1300 cm⁻¹ & 1170-1150 cm⁻¹ | Strong, characteristic asymmetric and symmetric stretching bands of the sulfonyl group. |

| Mass Spec | (M+H)⁺ | m/z 263.08 | Calculated exact mass for C₁₃H₁₅N₂O₂S⁺. |

Synthesis and Purification Workflow

A reliable synthesis route is essential for obtaining high-purity material for biological and physicochemical testing. The most common synthesis is a two-step process.[1]

Step 1: Sulfonamide Formation The process begins with the reaction between 3-nitrobenzenesulfonyl chloride and 3-methylaniline (m-toluidine) in the presence of a base to form the N-(3-methylphenyl)-3-nitrobenzenesulfonamide intermediate.

Step 2: Nitro Group Reduction The nitro group of the intermediate is then reduced to a primary amine, typically via catalytic hydrogenation, to yield the final product.

Caption: High-level workflow for the synthesis and purification of the title compound.

Detailed Synthesis Protocol:

-

Sulfonamide Formation:

-

To a stirred solution of 3-methylaniline (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an aprotic solvent (e.g., dichloromethane) at 0°C, add a solution of 3-nitrobenzenesulfonyl chloride (1.05 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.

-

-

Nitro Group Reduction:

-

Dissolve the crude N-(3-methylphenyl)-3-nitrobenzenesulfonamide intermediate in methanol.

-

Add palladium on activated charcoal (10% Pd/C, ~5 mol%) to the solution.

-

Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the final product with high purity.

-

Implications in Drug Discovery & Development

Understanding the physicochemical properties outlined above is not merely an academic exercise; it is central to strategic decision-making in drug discovery.

-

"Drug-Likeness" Assessment: The molecular weight (262.33 Da) is well within the limits of Lipinski's Rule of Five (MW ≤ 500).[2] The number of hydrogen bond donors (NH₂ and NH, total 3) and acceptors (O₂ and N, total 3) also complies with the rules (HBD ≤ 5, HBA ≤ 10).[2] Therefore, the primary determinant of its oral bioavailability will be its LogP/LogD and solubility, which must be experimentally determined.

-

Structure-Property Relationships (SPR): The dual character (acidic and basic) of this molecule offers multiple avenues for optimization. For instance, if solubility is found to be poor, modification of the 3-amino group to a more polar, yet still basic, functional group could enhance solubility without sacrificing potential interactions with the biological target. Conversely, if permeability is low, strategic modification of the tolyl ring could increase lipophilicity.

-

Formulation Strategy: Knowledge of the compound's solubility profile across different pH values is essential for developing an effective oral dosage form. The pKa values will predict the pH at which the compound is least soluble, which is a critical parameter to consider for avoiding precipitation in the gastrointestinal tract.

Conclusion

This compound is a chemical scaffold with demonstrated potential in oncology and anti-infective research. This guide has established the critical importance of its physicochemical properties and provided a framework of robust, validated experimental protocols for their determination. While predictive data offers a useful starting point, the successful progression of this or any related compound in a drug discovery pipeline is contingent upon rigorous experimental characterization of its lipophilicity, solubility, and ionization constants. The methodologies and insights presented herein provide the necessary tools for researchers to generate the high-quality data required to build meaningful structure-activity relationships and advance this promising compound class toward clinical development.

References

- Vertex AI Search. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- PubMed. (n.d.).

- ResearchGate. (2015). Importance of Physicochemical Properties In Drug Discovery.

- LookChem. (2023). What are the physicochemical properties of drug?

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- Benchchem. (n.d.). This compound|CAS 953888-95-4.

- PubChem. (n.d.). Benzenesulfonamide, 3-amino-N-phenyl-.

- ChemicalBook. (n.d.). This compound | 953888-95-4.

- NIH. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are the physicochemical properties of drug? [lookchem.com]

- 5. fiveable.me [fiveable.me]

- 6. This compound | 953888-95-4 [m.chemicalbook.com]

- 7. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-N-(3-methylphenyl)benzenesulfonamide: Synthesis, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Amino-N-(3-methylphenyl)benzenesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry. We will delve into its chemical identity, a detailed synthesis protocol, physicochemical properties, and its emerging role as a modulator of key biological pathways relevant to drug discovery.

Core Identification and Chemical Structure

CAS Number: 953888-95-4[1]

Molecular Formula: C₁₃H₁₄N₂O₂S[1]

Molecular Weight: 262.33 g/mol [1]

The structure of this compound is characterized by a central benzenesulfonamide core. An amino group (-NH₂) is substituted at the meta-position (C3) of the benzene ring of the benzenesulfonyl group. The sulfonamide nitrogen is, in turn, bonded to a 3-methylphenyl (m-tolyl) group.

The presence of the amino group provides a reactive handle for further chemical modifications, enabling the synthesis of a diverse library of derivatives. The sulfonamide linkage is a key pharmacophore in many clinically approved drugs, and the overall architecture of the molecule allows for specific interactions with biological targets.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process. This involves the initial formation of a sulfonamide bond, followed by the reduction of a nitro group to the desired amine.

Experimental Workflow

Caption: Synthetic route to this compound.

Step 1: N-(3-Methylphenyl)-3-nitrobenzenesulfonamide Formation

This step involves the reaction of 3-nitrobenzenesulfonyl chloride with 3-methylaniline (m-toluidine) in the presence of a base to neutralize the hydrochloric acid byproduct.

-

Reactants: 3-Nitrobenzenesulfonyl chloride, 3-Methylaniline (m-toluidine).

-

Base: Pyridine or triethylamine.

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 3-methylaniline (1.0 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Add the base (1.1 equivalents) to the solution.

-

Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(3-methylphenyl)-3-nitrobenzenesulfonamide.

-

-

Causality: The use of a base is crucial to scavenge the HCl generated during the reaction, which would otherwise protonate the aniline, rendering it non-nucleophilic and halting the reaction. The reaction is performed at a low temperature initially to control the exothermic nature of the acylation.

Step 2: Reduction of the Nitro Group

The nitro group of the intermediate is reduced to an amino group to yield the final product. A common and efficient method is catalytic hydrogenation.

-

Reactant: N-(3-Methylphenyl)-3-nitrobenzenesulfonamide.

-

Catalyst: Palladium on carbon (10% Pd/C).

-

Reducing Agent: Hydrogen gas (H₂) or a hydrogen donor like ammonium formate.

-

Solvent: Methanol or Ethanol.

-

Procedure:

-

Dissolve the crude N-(3-methylphenyl)-3-nitrobenzenesulfonamide in the chosen solvent.

-

Carefully add the Pd/C catalyst to the solution.

-

If using hydrogen gas, place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

-

If using a hydrogen donor, add ammonium formate and heat the reaction to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

-

-

Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, typically providing high yields with minimal side products. The choice of a hydrogen source can be adapted based on available laboratory equipment.

Physicochemical Properties

| Property | Value | Source/Comment |

| Melting Point | 135 °C | For the isomer 4-Amino-N-(3-methylphenyl)benzenesulfonamide.[2] |

| Boiling Point | Not available | --- |

| Solubility | >37.2 µg/mL in water at pH 7.4 | For the related compound 3-amino-N-phenyl-benzenesulfonamide.[3] This suggests low aqueous solubility. |

| Density | Not available | --- |

| pKa | Not available | The amino group is expected to be basic, and the sulfonamide proton is weakly acidic. |

| LogP | 2.1 | Estimated for the isomer 4-Amino-N-(3-methylphenyl)benzenesulfonamide, indicating moderate lipophilicity.[2] |

Application in Drug Development: Targeting Carbonic Anhydrase IX

Derivatives of this compound have shown significant promise as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.

The Role of Carbonic Anhydrase IX in Cancer

Carbonic anhydrase IX is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is often associated with poor prognosis. Its expression is primarily regulated by hypoxia (low oxygen levels), a common feature of the tumor microenvironment, through the hypoxia-inducible factor 1α (HIF-1α) signaling pathway.

CA IX plays a critical role in pH regulation in cancer cells. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, it helps maintain a neutral intracellular pH while contributing to an acidic extracellular environment. This acidic microenvironment promotes tumor invasion, metastasis, and resistance to therapy.

Mechanism of Inhibition and Therapeutic Rationale

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity. By inhibiting CA IX, compounds like this compound can disrupt pH regulation in tumor cells, leading to intracellular acidification and subsequent cell death. The selectivity for CA IX over other CA isoforms is a key objective in drug design to minimize off-target effects.

Signaling Pathway

Caption: Role of CA IX in tumor hypoxia and its inhibition.

Conclusion and Future Directions

This compound serves as a valuable scaffold in medicinal chemistry, particularly for the development of novel anticancer agents. Its straightforward synthesis allows for the generation of diverse analogs, and its potential to selectively inhibit carbonic anhydrase IX makes it a compound of high interest. Further research into its biological activity, optimization of its structure for improved potency and selectivity, and in-vivo evaluation are warranted to fully explore its therapeutic potential.

References

-

PubChem. Benzenesulfonamide, 3-amino-N-phenyl-. [Link]

Sources

Spectroscopic Characterization of 3-Amino-N-(3-methylphenyl)benzenesulfonamide: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-Amino-N-(3-methylphenyl)benzenesulfonamide (CAS 953888-95-4), a key intermediate in medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages advanced predictive algorithms and comparative analysis with structurally related compounds to offer a detailed interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and analytical sciences by providing a foundational understanding of the molecule's structural characteristics and spectral behavior. Methodologies for spectral acquisition and data interpretation are detailed, underpinned by established principles of spectroscopic analysis for aromatic sulfonamides.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₃H₁₄N₂O₂S, is a sulfonamide derivative of significant interest in the field of medicinal chemistry.[1] Its structural motifs, an aromatic amine and a sulfonamide linkage to a substituted phenyl ring, are prevalent in a wide array of therapeutic agents, including antibacterial, anticancer, and carbonic anhydrase inhibitors.[1] Accurate structural elucidation and purity assessment are paramount in the synthesis and development of novel drug candidates derived from this scaffold. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this, providing unambiguous confirmation of the molecular structure and identifying potential impurities.

This guide addresses the current gap in publicly accessible experimental spectroscopic data for this compound. By employing validated predictive models and drawing upon the extensive literature on the spectroscopy of aromatic sulfonamides, we present a robust and scientifically grounded interpretation of its expected spectral features. This approach not only provides a valuable reference for those working with this specific molecule but also serves as an instructive example of how predictive spectroscopy can be a powerful tool in chemical research.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of this compound.

2.1.1. Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a standard solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons, the amine and sulfonamide N-H protons, and the methyl group protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | Singlet | 1H | SO₂NH | The sulfonamide proton is typically a broad singlet and significantly downfield due to the electron-withdrawing effect of the SO₂ group and potential hydrogen bonding. |

| ~7.5 - 6.8 | Multiplet | 8H | Aromatic CH | The protons on the two benzene rings will appear in this region, with their specific chemical shifts and coupling patterns determined by their substitution. |

| ~5.3 | Singlet | 2H | NH₂ | The protons of the primary amine are expected to be a broad singlet. Their chemical shift can be variable and is influenced by solvent and concentration. |

| ~2.2 | Singlet | 3H | CH₃ | The methyl group protons will appear as a sharp singlet in the upfield region. |

2.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148 | C-NH₂ | The carbon attached to the amino group is significantly deshielded. |

| ~142 | C-SO₂ | The carbon atom directly bonded to the electron-withdrawing sulfonamide group. |

| ~139 | Quaternary C | The carbon atom of the methyl-substituted phenyl ring bonded to the sulfonamide nitrogen. |

| ~138 | Quaternary C | The carbon atom of the methyl-substituted phenyl ring bearing the methyl group. |

| ~130 - 115 | Aromatic CH | The protonated aromatic carbons will resonate in this region. |

| ~21 | CH₃ | The methyl carbon will appear at a characteristic upfield chemical shift. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the amine, sulfonamide, and aromatic moieties.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3450 - 3300 | Medium-Strong | N-H stretch | Primary Amine (NH₂) |

| 3300 - 3200 | Medium | N-H stretch | Sulfonamide (SO₂NH) |

| 3100 - 3000 | Medium-Weak | C-H stretch | Aromatic |

| 1620 - 1580 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1350 - 1300 | Strong | Asymmetric SO₂ stretch | Sulfonamide (SO₂) |

| 1170 - 1150 | Strong | Symmetric SO₂ stretch | Sulfonamide (SO₂) |

| 900 - 690 | Strong | C-H bend (out-of-plane) | Aromatic |

The presence of two distinct N-H stretching bands for the primary amine is a key diagnostic feature. The strong absorptions corresponding to the symmetric and asymmetric stretching of the S=O bonds are characteristic of the sulfonamide group.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound (Molecular Weight: 262.33 g/mol ), the electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 262 | [C₁₃H₁₄N₂O₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 156 | [H₂NC₆H₄SO₂]⁺ | Cleavage of the S-N bond |

| 107 | [CH₃C₆H₄NH₂]⁺˙ | Cleavage of the S-N bond |

| 92 | [C₆H₆N]⁺ | Loss of SO₂ from the m/z 156 fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion from the methylphenyl moiety |

The fragmentation of sulfonamides in mass spectrometry is well-documented and often involves the cleavage of the S-N bond.[4][5] The subsequent loss of SO₂ from the benzenesulfonyl fragment is also a common pathway.[4][6]

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is crucial. The following sections outline the recommended methodologies for acquiring NMR, IR, and MS spectra of this compound.

NMR Spectroscopy Acquisition

Caption: Workflow for NMR Data Acquisition and Processing.

IR Spectroscopy Acquisition

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, derived from established principles and computational tools, offer a solid foundation for the identification and structural verification of this important medicinal chemistry building block. The detailed experimental protocols serve as a practical resource for researchers, ensuring the acquisition of high-quality data. As experimental data for this compound becomes publicly available, this guide can serve as a valuable comparative tool.

References

-

Gowda, B. T., et al. (2010). N-(3-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o534. [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. NMRDB.org.[Link]

-

Peng, J., et al. (2005). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 16(5), 743-752. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry.[Link]

-

Research India Publications. Synthesis and characterization of some sulfonamide dervatives. Research India Publications.[Link]

-

Attygalle, A. B., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 820-828. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. ripublication.com [ripublication.com]

- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-N-(3-methylphenyl)benzenesulfonamide

Introduction

3-Amino-N-(3-methylphenyl)benzenesulfonamide, a sulfonamide derivative with the CAS Number 953888-95-4, is a molecule of significant interest in contemporary medicinal chemistry and drug development.[1][2] With a molecular formula of C₁₃H₁₄N₂O₂S and a molecular weight of 262.33 g/mol , this compound serves as a critical building block for more complex therapeutic agents and is itself investigated for direct biological activities.[1] Its structural features, comprising a benzenesulfonamide core with an amino group and a substituted phenyl ring, make it a candidate for a range of pharmacological applications, including oncology research and enzyme inhibition.[1]

The journey of any promising compound from a laboratory curiosity to a viable therapeutic agent is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount. These two parameters dictate a compound's bioavailability, formulation possibilities, storage conditions, and ultimately, its safety and efficacy. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing the solubility and stability of this compound. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound foundation for the preclinical and formulation development of this and similar molecules.

Physicochemical Properties at a Glance

A foundational understanding of the intrinsic properties of this compound is the first step in a logical and scientifically driven characterization.

| Property | Value | Source |

| CAS Number | 953888-95-4 | [1][2] |

| Molecular Formula | C₁₃H₁₄N₂O₂S | [1][2] |

| Molecular Weight | 262.33 g/mol | [1] |

| Appearance | Typically a white to off-white solid | Inferred from similar compounds[3] |

Part 1: Aqueous Solubility Determination

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation. Therefore, a comprehensive understanding of the pH-dependent solubility of this compound is essential.

Theoretical Considerations

The structure of this compound contains both a weakly basic amino group and a weakly acidic sulfonamide moiety. This amphoteric nature suggests that its aqueous solubility will be significantly influenced by pH. A careful examination of the molecule's structure is the first step in designing a solubility study.[4]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[5][6] This method establishes the equilibrium between the dissolved and solid states of the compound.

Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range.

Materials:

-

This compound (characterized for purity and solid-state form)

-

Phosphate and citrate buffer solutions (pH 1.2, 4.5, 6.8, 7.4, and 9.0)

-

HPLC-grade water, acetonitrile, and methanol

-

Validated HPLC method with UV detection

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pH meter

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to vials containing the different pH buffers. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in an orbital shaker set at a constant temperature (typically 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, and 72 hours). It is critical to ensure that equilibrium has been reached, which can be confirmed by analyzing samples at different time points until the concentration plateaus.[6]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. Centrifugation at a high speed is a common and effective method.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Analyze the diluted sample using a validated, stability-indicating HPLC method to determine the concentration of the dissolved compound. High-performance liquid chromatography (HPLC) is the preferred analytical tool as it can separate the parent compound from any potential impurities or degradants.[5]

-

pH Measurement: Measure the pH of the final saturated solution to ensure that the buffering capacity was maintained throughout the experiment.[5]

Data Interpretation: The solubility is reported in mg/mL or µg/mL. Plotting the solubility as a function of pH will generate a pH-solubility profile, which is invaluable for understanding the compound's behavior in different physiological environments.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 953888-95-4 [m.chemicalbook.com]

- 3. CAS 16803-96-6: Benzenesulfonamide, 4-amino-N-(2-methylphe… [cymitquimica.com]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. who.int [who.int]

3-Amino-N-(3-methylphenyl)benzenesulfonamide mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 3-Amino-N-(3-methylphenyl)benzenesulfonamide

This compound is a sulfonamide derivative with significant potential in medicinal chemistry. This guide provides a comprehensive overview of its core mechanism of action, focusing on its role as a carbonic anhydrase inhibitor. We will delve into the biochemical pathways, the rationale behind its therapeutic potential, particularly in oncology, and provide detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's biological activity.

Introduction to this compound

This compound, with the molecular formula C13H14N2O2S, is a member of the benzenesulfonamide class of compounds.[1] Historically, sulfonamides have been recognized for their antimicrobial properties.[2][3] However, the versatility of the sulfonamide scaffold has led to the discovery of a wide range of biological activities, including carbonic anhydrase inhibition.[4][5][6] This compound serves as a valuable building block for the synthesis of more complex molecules and is also investigated for its direct biological activity.[1]

Chemical Structure:

-

Molecular Formula: C13H14N2O2S

-

Molecular Weight: 262.33 g/mol [1]

-

Key Functional Groups: A primary amino group (-NH2), a sulfonamide group (-SO2NH-), and a methylphenyl group.

The presence of the amino group allows for further chemical modifications, enabling the creation of derivatives with potentially enhanced potency and selectivity.[1]

Primary Mechanism of Action: Carbonic Anhydrase Inhibition

The principal mechanism of action for this compound and its derivatives is the inhibition of carbonic anhydrases (CAs).[1][7]

The Role of Carbonic Anhydrases

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO2 + H2O ⇌ HCO3- + H+).[8][9] This reaction is fundamental to numerous physiological processes, including:

-

pH homeostasis: Regulating acid-base balance in blood and other tissues.[9][10]

-

Respiration: Facilitating the transport of CO2 from tissues to the lungs.[10]

-

Electrolyte secretion: Involved in the secretion of electrolytes in various organs.[8]

-

Fluid balance: Influencing fluid secretion in the eyes and kidneys.[9][10]

There are at least 15 known human CA isoforms, each with a distinct tissue distribution and catalytic activity.[8] This diversity allows for the targeted inhibition of specific isoforms involved in pathological processes.

Therapeutic Targeting of Carbonic Anhydrase Isoforms

The overexpression of certain CA isoforms is associated with various diseases, making them attractive therapeutic targets.[8][11]

-

Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[9][10][12]

-

Epilepsy and Altitude Sickness: CA inhibitors can modulate pH and fluid balance in the central nervous system.[7][11]

-

Cancer: Tumor-associated isoforms, particularly CA IX and CA XII, are overexpressed in many hypoxic tumors.[4][11][13]

Inhibition of Tumor-Associated Carbonic Anhydrase IX (CA IX)

The anticancer potential of this compound derivatives is primarily linked to the inhibition of CA IX.[1][4]

-

Tumor Hypoxia and pH Regulation: Solid tumors often have regions of low oxygen (hypoxia). To survive in this acidic microenvironment, cancer cells upregulate CA IX.[4] CA IX is a transmembrane enzyme that catalyzes the hydration of extracellular CO2, leading to the production of protons that are extruded from the cell and bicarbonate that is taken up, thus maintaining a more alkaline intracellular pH and an acidic extracellular environment. This facilitates tumor cell proliferation, survival, and metastasis.[4]

-

Selective Inhibition: By selectively inhibiting CA IX, sulfonamide-based drugs can disrupt the pH regulation in cancer cells, leading to intracellular acidification and subsequent apoptosis, while sparing normal tissues where CA IX expression is low.[1][4] Derivatives of this compound have shown significant anti-proliferative activity against breast cancer cell lines.[1][14]

Molecular Interaction with the Carbonic Anhydrase Active Site

The inhibitory action of sulfonamides on carbonic anhydrase is well-characterized. The sulfonamide group coordinates to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is essential for the catalytic activity.[15] This binding prevents the substrate (CO2) from accessing the active site.

Potential Secondary Mechanism of Action: Antibacterial Activity

While the primary focus for this class of compounds is CA inhibition, sulfonamides are historically known for their antibacterial effects. This activity stems from the inhibition of a different enzyme, dihydropteroate synthase (DHPS).[2][3]

Inhibition of Folate Synthesis in Bacteria

-

Essential Pathway: Bacteria, unlike humans, cannot utilize pre-formed folic acid from their diet and must synthesize it de novo.[3] Folic acid is a crucial cofactor for the synthesis of nucleotides and certain amino acids, which are essential for DNA replication and cell growth.[2][3]

-

Competitive Inhibition: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS).[3][16] By mimicking PABA, sulfonamides competitively inhibit DHPS, blocking the synthesis of dihydropteroic acid, a precursor to folic acid.[2][17] This ultimately leads to the cessation of bacterial growth and replication (bacteriostatic effect).[2]

Experimental Protocols for Mechanistic Investigation

To elucidate the mechanism of action of this compound, a series of in vitro assays can be performed.

Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of the compound against various CA isoforms.

Principle: This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces the yellow-colored p-nitrophenolate, which can be quantified spectrophotometrically at 400 nm. The rate of this reaction is proportional to the enzyme's activity.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

This compound

-

Tris-HCl buffer (pH 7.4)

-

p-Nitrophenyl acetate (p-NPA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations.

-

Enzyme and Substrate Preparation: Prepare a working solution of the CA isoform in Tris-HCl buffer. Prepare a working solution of p-NPA in a solvent miscible with the aqueous buffer (e.g., acetonitrile).

-

Assay Setup:

-

In a 96-well plate, add the Tris-HCl buffer.

-

Add the test compound at various concentrations to the respective wells.

-

Add the CA enzyme solution to all wells except the blank.

-

Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) from the resulting dose-response curve.

-

Self-Validation:

-

Include a known CA inhibitor (e.g., acetazolamide) as a positive control.

-

Include a negative control with no inhibitor (vehicle only).

-

Run a blank with no enzyme to account for non-enzymatic hydrolysis of p-NPA.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of the compound on bacterial DHPS.

Principle: This is a coupled enzyme assay that measures the production of pyrophosphate (PPi) during the DHPS-catalyzed reaction. The PPi is then used by another enzyme, inorganic pyrophosphatase, to generate phosphate, which can be quantified using a colorimetric method (e.g., Malachite Green assay).

Materials:

-

Purified recombinant DHPS from a target bacterium (e.g., E. coli)

-

This compound

-

Para-aminobenzoic acid (PABA)

-

6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

Inorganic pyrophosphatase

-

Malachite Green Phosphate Assay Kit

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

Procedure:

-

Compound Preparation: Prepare a stock solution and serial dilutions of this compound in a suitable solvent.

-

Assay Setup:

-

In a 96-well plate, add the reaction buffer.

-

Add the test compound at various concentrations.

-

Add the DHPS enzyme and inorganic pyrophosphatase.

-

Add the substrate PABA.

-

-

Reaction Initiation:

-

Initiate the reaction by adding the second substrate, DHPPP.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

-

Phosphate Detection:

-

Stop the reaction and add the Malachite Green reagent according to the manufacturer's instructions.

-

After color development, measure the absorbance at the specified wavelength (e.g., 620-640 nm).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of phosphate.

-

Calculate the amount of phosphate produced in each well.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Self-Validation:

-

Include a known DHPS inhibitor (e.g., sulfamethoxazole) as a positive control.

-

Include a negative control with no inhibitor.

-

Run controls without DHPS to ensure no background phosphate generation.

Data Presentation and Visualization

Quantitative Data Summary

| Parameter | This compound Derivative | Reference Compound (e.g., Acetazolamide) |

| hCA I IC50 (nM) | Experimental Value | Known Value |

| hCA II IC50 (nM) | Experimental Value | Known Value |

| hCA IX IC50 (nM) | Experimental Value | Known Value |

| hCA XII IC50 (nM) | Experimental Value | Known Value |

| DHPS IC50 (µM) | Experimental Value | Known Value |

| Selectivity Index (CA II / CA IX) | Calculated Value | Calculated Value |

Visual Diagrams

Signaling Pathway: CA IX Inhibition in Hypoxic Tumors

Caption: Workflow for determining the IC50 of a compound against carbonic anhydrase.

Conclusion

This compound is a promising scaffold in drug discovery, with its primary mechanism of action being the inhibition of carbonic anhydrase. This activity, particularly against the tumor-associated isoform CA IX, provides a strong rationale for its investigation as an anticancer agent. The provided experimental protocols offer a robust framework for characterizing its inhibitory potential and selectivity. Further research into the structure-activity relationship of its derivatives could lead to the development of highly potent and isoform-selective inhibitors for therapeutic use.

References

-

Gül, H. İ., & Çelik, F. (2020). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1344-1350. Retrieved from [Link]

-

Zaidi, S. S. A., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2016, 2045957. Retrieved from [Link]

-

D'Ascenzio, M., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 28(14), 5398. Retrieved from [Link]

-

Goodsell, D. S. (2001). Molecule of the Month: Carbonic Anhydrase. RCSB PDB-101. Retrieved from [Link]

-

Ilies, M. A. (2017). Carbonic anhydrases as disease markers. Expert Opinion on Therapeutic Patents, 27(2), 151-164. Retrieved from [Link]

-

Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12498. Retrieved from [Link]

-

Shastri, S., et al. (2015). Carbonic Anhydrase XII Functions in Health and Disease. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1850(7), 1363-1372. Retrieved from [Link]

-

Al-Warhi, T., et al. (2020). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 12(7), 1-11. Retrieved from [Link]

-

Ghorab, M. M., et al. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Research in Pharmacy, 25(5), 654-665. Retrieved from [Link]

-

Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(22), 4149. Retrieved from [Link]

-

Barboiu, M., et al. (2002). Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. Journal of Medicinal Chemistry, 45(13), 2717-2725. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbonic anhydrase. Retrieved from [Link]

-

Dolittle, D. (2023, February 12). The biological importance of carbonic anhydrase enzyme. Life Lines by Dr. Dolittle. Retrieved from [Link]

-

Khan, K. M., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Brazilian Chemical Society, 29(10), 2154-2165. Retrieved from [Link]

-

Ovung, A., & Bhattacharyya, J. (2021). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Pharmaceutical Sciences and Research, 13(7), 410-415. Retrieved from [Link]

-

Zubrienė, A., et al. (2016). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 21(11), 1547. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of action of sulphonamides. Retrieved from [Link]

-

Wikipedia. (n.d.). Nazi human experimentation. Retrieved from [Link]

-

Ahmad, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews, 6(9), 20190052. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2022). Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry, 238, 114412. Retrieved from [Link]

- Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.

-

Angeli, A., et al. (2013). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 4(5), 496-499. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]

-

Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. Retrieved from [Link]

-

Wang, Y., et al. (2021). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 64(15), 11218-11233. Retrieved from [Link]

-

El-Naggar, A. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26867-26880. Retrieved from [Link]

-

Nirmala, K. A., et al. (2010). N-(3-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o434. Retrieved from [Link]

- Google Patents. (n.d.). WO2018106284A1 - Benzenesulfonamide compounds and their use as therapeutic agents.

-

PubChem. (n.d.). Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl-. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. longdom.org [longdom.org]

- 6. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 10. PDB-101: Molecule of the Month: Carbonic Anhydrase [pdb101.rcsb.org]

- 11. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 15. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Multifaceted Biological Landscape of 3-Amino-N-(3-methylphenyl)benzenesulfonamide Derivatives: A Technical Guide for Drug Discovery

Abstract

The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, giving rise to a plethora of therapeutic agents with a broad spectrum of biological activities.[1] Among these, derivatives of 3-Amino-N-(3-methylphenyl)benzenesulfonamide have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology, infectious diseases, and beyond. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these derivatives. Tailored for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental design, offers detailed protocols for key assays, and visualizes complex biological pathways to facilitate a comprehensive understanding of this versatile chemical scaffold.

Introduction: The Enduring Promise of the Sulfonamide Moiety

The journey of sulfonamides in medicine began with their celebrated success as the first broadly effective antibacterial agents.[2] However, the therapeutic utility of this remarkable functional group has since expanded dramatically, with sulfonamide-based drugs now integral to the management of a wide array of conditions, including cancer, inflammation, and viral infections.[3][4] The structural versatility of the sulfonamide core allows for facile chemical modification, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies. This adaptability has been pivotal in the discovery of derivatives with highly specific and potent biological activities.

Derivatives of this compound are a testament to this enduring promise. Recent investigations have illuminated their significant anti-proliferative effects against various cancer cell lines and potent antibacterial activity against clinically relevant pathogens.[5] A key mechanism underlying the anticancer properties of many of these derivatives is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[5] This guide will dissect the multifaceted biological activities of these compounds, providing a robust framework for their continued investigation and development.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives typically follows a well-established synthetic route, amenable to the introduction of diverse functionalities. The general strategy involves the sulfonylation of an aniline derivative, followed by the reduction of a nitro group.

General Synthesis Pathway

A common synthetic approach is outlined below. This multi-step process allows for the introduction of various substituents on both the benzenesulfonamide and the N-phenyl rings, enabling the exploration of a broad chemical space.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

The following protocol provides a step-by-step methodology for the synthesis of the parent compound, this compound.

Step 1: Synthesis of N-(3-methylphenyl)-3-nitrobenzenesulfonamide

-

To a solution of 3-methylaniline (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq).

-

Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(3-methylphenyl)-3-nitrobenzenesulfonamide.

Step 2: Synthesis of this compound

-

Dissolve N-(3-methylphenyl)-3-nitrobenzenesulfonamide (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Basify the mixture with a saturated solution of sodium bicarbonate until a pH of 8-9 is achieved.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Anticancer Activity: Targeting Tumor-Associated Carbonic Anhydrases

A significant body of research highlights the anticancer potential of benzenesulfonamide derivatives, with many exhibiting potent activity against a range of cancer cell lines.[6] One of the key mechanisms contributing to this activity is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[7][8]

The Role of Carbonic Anhydrase IX in Cancer

Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is often associated with hypoxic conditions.[9] Its expression is generally low in normal tissues, making it an attractive target for selective cancer therapy. CA IX plays a crucial role in maintaining the pH homeostasis of tumor cells by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This activity contributes to an acidic tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy.[9]

In Vitro Antimicrobial Activity

Certain derivatives of this compound have demonstrated significant inhibitory activity against Staphylococcus aureus. [5]

| Derivative | Bacterial Strain | Inhibition at 50 µg/mL (%) | Reference |

|---|---|---|---|

| Compound 4e | Staphylococcus aureus | 80.69 | [5] |

| Compound 4g | Staphylococcus aureus | 69.74 | [5] |

| Compound 4h | Staphylococcus aureus | 68.30 | [5]|

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism in a suitable broth (e.g., Mueller-Hinton Broth).

-

Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-